molecular formula C13H13NO2S B7592566 (4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone

(4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone

Cat. No. B7592566
M. Wt: 247.31 g/mol
InChI Key: LCFPJFOWXRICOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone is a synthetic compound with potential applications in scientific research. It is also known as PTM or PTM-1. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

The mechanism of action of (4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 and nuclear factor-kappaB. These enzymes and proteins are involved in various biological processes, including inflammation and cancer cell growth.
Biochemical and Physiological Effects:
(4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. This makes it a promising tool for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone. One potential direction is to further investigate its mechanism of action, in order to better understand how it inhibits cancer cell growth and reduces inflammation. Another direction is to study its potential use in combination with other compounds, in order to enhance its effectiveness in treating various diseases. Additionally, research could be done to optimize the synthesis method for higher yield and purity.

Synthesis Methods

The synthesis of (4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone involves the reaction of 4-prop-2-ynoxyaniline with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.

Scientific Research Applications

(4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone has been used in various scientific research studies. It has been shown to have potential applications in the field of cancer research, as it has been reported to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in various animal models.

properties

IUPAC Name

(4-prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-8-16-12-5-3-11(4-6-12)13(15)14-7-9-17-10-14/h1,3-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFPJFOWXRICOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)N2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone

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